molecular formula C24H21FN4O3S B2574980 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-10-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2574980
CAS No.: 1105207-10-0
M. Wt: 464.52
InChI Key: XIYRXPQJAYSOOH-UHFFFAOYSA-N
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Description

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core (pyrazolo[3,4-b]pyridine) with multiple functional substituents. Key structural features include:

  • 3-methyl group: A small alkyl substituent likely influencing steric and electronic properties.
  • 6-phenyl group: An aromatic ring contributing to hydrophobic interactions.
  • 4-carboxamide linkage: Connects the core to a 3-fluorophenyl group, a common pharmacophore in medicinal chemistry for modulating bioavailability and target affinity.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous pyrazolo-pyridine derivatives (e.g., N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) suggest that its preparation may involve Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic substitution reactions . The sulfone group likely arises from oxidation of a tetrahydrothiophene precursor.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S/c1-15-22-20(24(30)26-18-9-5-8-17(25)12-18)13-21(16-6-3-2-4-7-16)27-23(22)29(28-15)19-10-11-33(31,32)14-19/h2-9,12-13,19H,10-11,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYRXPQJAYSOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a derivative of the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its role as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator and its potential anticancer properties.

The molecular formula of the compound is C24H20F2N4O3SC_{24}H_{20}F_{2}N_{4}O_{3}S with a molecular weight of approximately 482.51 g/mol. The presence of a dioxo tetrahydrothiophene moiety and a fluorophenyl substituent enhances its chemical properties and biological profile.

GIRK Channel Activation

The primary biological activity of this compound is its function as an activator of GIRK channels . Activation of these channels plays a crucial role in modulating neuronal excitability and cardiac function. Studies indicate that compounds in this class can influence synaptic transmission, making them potential therapeutic agents for conditions such as epilepsy and anxiety disorders due to their ability to stabilize neuronal activity .

Anticancer Activity

In addition to GIRK channel modulation, this compound has shown antiproliferative effects against various cancer cell lines. Preliminary studies indicate that it can inhibit cell growth in specific cancer types, suggesting potential applications in oncology .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds within the pyrazolo[3,4-b]pyridine class:

  • Antiproliferative Activity :
    • Compounds structurally similar to the target compound have demonstrated significant antiproliferative activity against breast, colon, and lung cancer cell lines. For instance, one study reported an IC50 value of 2.59 µM against HeLa cells for a related pyrazolo compound .
  • GIRK Channel Modulation :
    • Research has shown that derivatives can enhance GIRK channel activity, leading to increased potassium ion conductance which is beneficial in managing conditions associated with hyperexcitability .

Comparative Analysis

The following table summarizes the structural features and biological activities of selected pyrazolo[3,4-b]pyridine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundContains dioxo tetrahydrothiopheneGIRK channel activation; anticancer
N-(4-Fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamideLacks tetrahydrothiopheneGIRK channel modulation
6-(Thiophen-2-yl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridineVaries substituent positionsSimilar pharmacological effects

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Sulfone vs. Alkyl Groups: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone, improving aqueous solubility compared to non-sulfonated analogs (e.g., compound in ). This aligns with ’s emphasis on hydrogen bonding’s role in molecular aggregation .
  • Fluorophenyl vs.

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